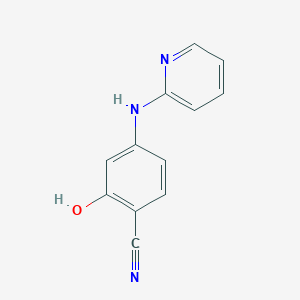

2-Cyano-5-(pyridin-2-ylamino)phenol

Description

2-Cyano-5-(pyridin-2-ylamino)phenol is a heterocyclic compound featuring a phenol core substituted with a cyano group at position 2 and a pyridin-2-ylamino moiety at position 5.

Properties

Molecular Formula |

C12H9N3O |

|---|---|

Molecular Weight |

211.22 g/mol |

IUPAC Name |

2-hydroxy-4-(pyridin-2-ylamino)benzonitrile |

InChI |

InChI=1S/C12H9N3O/c13-8-9-4-5-10(7-11(9)16)15-12-3-1-2-6-14-12/h1-7,16H,(H,14,15) |

InChI Key |

RPKWYXNDLMUJFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)NC2=CC(=C(C=C2)C#N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivative: 2-Cyano-5-(4-N,N-Dimethylphenylamino)penta-2,4-dienamide

- Structural Differences: The sulfonamide derivative replaces the pyridin-2-ylamino group with a 4-N,N-dimethylphenylamino substituent and incorporates a penta-2,4-dienamide backbone instead of a phenol ring. The cyano group is retained, suggesting a shared pharmacophoric role in target binding.

- Biological Activity: Exhibited moderate cytotoxicity against MDA-MB-231 (IC50 = 85.31 µM) and HT-29 (IC50 = 49.22–60.84 µM) cell lines but was less potent than 5-fluorouracil (reference drug) .

Pyridine Derivatives: 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine

- Structural Differences: These derivatives feature a bipyridine scaffold with chloro and substituted phenyl groups, diverging from the phenol-cyano framework of the target compound. The amino and chloro substituents may alter electronic properties and steric hindrance compared to the cyano and pyridinylamino groups.

- Synthesis and Screening: Efficient synthetic routes (e.g., multicomponent reactions) are reported, emphasizing scalability for drug discovery .

Key Structural and Functional Insights

Electronic and Steric Effects

- The cyano group in both the target compound and sulfonamide derivative likely acts as an electron-withdrawing group, modulating reactivity and binding affinity.

- The pyridin-2-ylamino group in the target compound may facilitate hydrogen bonding with biological targets, whereas the dimethylphenylamino group in the sulfonamide analog could prioritize hydrophobic interactions.

Solubility and Bioavailability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.